Ostabolin

描述

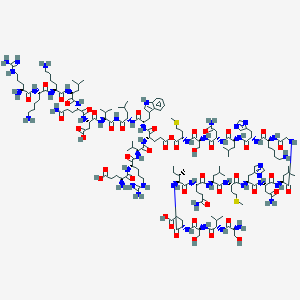

Ostabolin (hPTH-(1–31)NH₂) is a synthetic N-terminal parathyroid hormone (PTH) fragment comprising amino acids 1–31 with a C-terminal amide modification. It exhibits potent anabolic effects on bone by stimulating trabecular bone growth in preclinical models, particularly in ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis . Unlike full-length PTH (1–84) or the clinically approved Teriparatide (PTH 1–34), this compound’s truncated structure may confer unique signaling properties, reducing catabolic side effects while retaining osteogenic activity .

准备方法

Synthetic Routes and Reaction Conditions: Ostabolin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cyclized to form the cyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy. The final product is purified using techniques such as high-performance liquid chromatography and lyophilized for stability .

化学反应分析

Types of Reactions: Ostabolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its activity and stability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.

Major Products Formed:

Oxidation: Sulfoxides and other oxidized derivatives.

Reduction: Reduced forms of oxidized residues.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Ostabolin has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Investigated for its role in bone metabolism and its effects on osteoblast and osteoclast activity.

Medicine: Explored as a therapeutic agent for osteoporosis, bone fractures, and other bone-related conditions.

作用机制

Ostabolin exerts its effects by binding to the parathyroid hormone receptor 1 (PTH1R) on the surface of osteoblasts. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, this compound indirectly stimulates osteoclast activity, promoting bone resorption and remodeling. The net effect is an increase in bone density and strength .

相似化合物的比较

Structural Comparison

The anabolic activity of PTH analogs is highly dependent on the integrity of the N-terminal domain. Ostabolin’s structure contrasts with other analogs as follows:

| Compound | Structure | Key Modifications |

|---|---|---|

| This compound | hPTH-(1–31)NH₂ | Truncated at residue 31; amidation at C-terminus |

| Teriparatide | PTH-(1–34) | Full N-terminal domain (1–34) |

| Abaloparatide | PTHrP-(1–34) analog | Modified residues (e.g., Gln²⁹→Trp) for receptor selectivity |

| PTHrP-(1–36) | PTHrP-(1–36) | Shares N-terminal homology with PTH |

The absence of residues 32–34 in this compound may alter its binding kinetics to the PTH1 receptor (PTH1R), reducing activation of catabolic pathways compared to longer fragments like Teriparatide .

Efficacy and Mechanism of Action

This compound vs. Teriparatide

- Bone Formation : In OVX rats, this compound increased femoral trabecular bone volume by 35–40% at 6 weeks, comparable to Teriparatide’s 38–42% . However, this compound achieved this at lower doses (4 nmol/kg vs. 10 nmol/kg for Teriparatide) .

This compound vs. Abaloparatide

- Abaloparatide, a PTHrP analog, exhibits higher selectivity for the RG conformation of PTH1R, favoring bone formation over resorption. Preclinical data suggest Abaloparatide increases lumbar spine BMD by 12% in rats vs. 9% for this compound, but clinical data for this compound remain lacking .

Clinical and Preclinical Outcomes

| Parameter | This compound | Teriparatide | Abaloparatide |

|---|---|---|---|

| Anabolic Effect | +++ (Preclinical) | ++++ (Clinical) | ++++ (Clinical) |

| Resorption Risk | Low (Preclinical) | Moderate (Clinical) | Low (Clinical) |

| Clinical Status | Preclinical | FDA-approved | FDA-approved |

| Key Study | Whitfield et al., 1996 | Neer et al., 2001 | Hattersley et al., 2016 |

- Teriparatide : Daily subcutaneous injections increase fracture risk if used beyond 2 years due to prolonged resorptive effects .

- Abaloparatide : Subcutaneous or transdermal administration shows fewer resorptive side effects, attributed to its selective receptor activation .

Discussion of Research Findings

- N-Terminal Truncation : Truncation beyond residue 31 (e.g., PTH 1–28) abolishes anabolic activity, underscoring the necessity of residues 1–31 for osteogenic signaling . This compound’s retention of these residues explains its efficacy .

- Receptor Dynamics : Evidence suggests this compound’s shorter structure may limit PTH1R internalization, a process linked to catabolic signaling, unlike Teriparatide .

- Contradictory Evidence : While Whitfield et al. (1996) reported this compound’s efficacy, Hilliker et al. (1996) found that truncating PTH’s N-terminus (e.g., PTH 3–34) reduced anabolic activity, emphasizing the irreplaceable role of the first two residues .

生物活性

Ostabolin, a parathyroid hormone (PTH) analog, specifically hPTH-(1-31)NH2, has been investigated for its potential in stimulating bone formation and treating conditions such as osteoporosis. This compound exhibits unique biological activities that contribute to its role in bone metabolism and regeneration.

This compound functions primarily through the stimulation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels in osteoblasts. This mechanism is crucial for promoting osteogenesis, the process by which new bone is formed. Studies have shown that this compound enhances the differentiation of mesenchymal stem cells into osteoblasts while inhibiting adipogenic differentiation, thereby favoring bone formation over fat accumulation in the bone marrow .

Key Findings on Biological Activity

- Bone Density and Structure : In animal models, daily subcutaneous injections of this compound have demonstrated significant increases in trabecular bone density and calcium content. For instance, a study involving ovariectomized (OVX) Sprague-Dawley rats reported that treatment with this compound for six weeks resulted in markedly thicker trabecular structures .

- Effects on Osteoblasts : Continuous exposure to this compound has been shown to enhance osteoblast function, significantly increasing markers associated with bone formation. In vitro studies indicated that treatment with this compound led to a dose-dependent increase in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation and activity .

- Clinical Trials : Clinical studies have explored the efficacy of this compound-C (a variant of this compound) in postmenopausal women. Results indicated significant increases in urinary cAMP levels post-treatment, suggesting enhanced biological activity related to bone formation .

Summary of Key Research Findings

Case Studies

- Case Study on Osteoporosis Treatment : A randomized double-blind study investigated the effects of this compound-C on hip fracture healing. Participants receiving this compound-C showed improved healing rates compared to placebo groups, highlighting its potential therapeutic benefits in osteoporosis management .

- Pulmonary Delivery Study : A study focused on the pulmonary delivery method of this compound-C demonstrated that this route effectively stimulates markers of bone formation in postmenopausal women, suggesting a non-invasive alternative to traditional injections .

常见问题

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing and characterizing Ostabolin in preclinical studies?

To ensure reproducibility, follow these steps:

- Synthesis : Use peer-reviewed protocols (e.g., solid-phase peptide synthesis) with purity verification via HPLC (>95% purity) and mass spectrometry. Include detailed reaction conditions (solvents, temperatures, catalysts) .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, dynamic light scattering (DLS) for aggregation analysis, and circular dichroism (CD) for secondary structure assessment. Cross-validate results with established literature .

- Documentation : Provide raw spectral data and purity thresholds in supplementary materials to enable replication .

Q. How can researchers distinguish this compound’s mechanism of action from structurally similar peptides (e.g., parathyroid hormone analogs)?

Adopt a comparative framework:

- In vitro assays : Use osteoblast/osteoclast co-culture systems to measure alkaline phosphatase (ALP) activity and osteocalcin secretion. Compare dose-response curves with control peptides .

- Receptor binding : Conduct competitive binding assays (e.g., surface plasmon resonance) using recombinant PTH1R receptors. Quantify dissociation constants (Kd) to assess specificity .

- Gene expression : Perform RNA sequencing on treated cells to identify unique signaling pathways (e.g., Wnt/β-catenin vs. RANKL) .

Q. What are the recommended in vivo models for evaluating this compound’s efficacy in bone regeneration?

Prioritize models with translatable outcomes:

- Rodent osteopenia models : Ovariectomized rats for postmenopausal osteoporosis, with micro-CT analysis of trabecular bone volume (BV/TV) .

- Critical-sized defect models : Use murine calvarial defects to assess bone fill percentage histomorphometrically .

- Controls : Include sham-operated animals and bisphosphonate-treated cohorts to contextualize efficacy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across studies?

Apply a systematic approach:

- Meta-analysis : Aggregate PK data (e.g., Cmax, t1/2) from published studies and assess heterogeneity via I<sup>2</sup> statistics. Stratify by administration route (subcutaneous vs. intravenous) .

- In silico modeling : Use physiologically based pharmacokinetic (PBPK) tools to simulate interspecies differences (e.g., rodent vs. primate clearance rates) .

- Methodological audit : Compare assay techniques (e.g., ELISA vs. LC-MS/MS) for this compound quantification; prioritize studies using validated, interference-free methods .

Q. What factorial design principles optimize this compound dosing regimens in combinatorial therapies?

Implement a 2<sup>k</sup> factorial design to evaluate interactions:

- Variables : Dose frequency (daily vs. weekly), adjuvant agents (e.g., calcium supplements), and delivery systems (hydrogels vs. nanoparticles) .

- Outcomes : Measure bone mineral density (BMD) and fracture resistance biomechanically. Use ANOVA to identify synergistic/antagonistic effects .

- Power analysis : Precalculate sample sizes (α=0.05, β=0.2) to ensure statistical robustness .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Adopt a translational validation pipeline:

- 3D organoids : Generate bone marrow stromal cell (BMSC)-derived organoids to mimic the bone microenvironment. Test this compound’s osteoinductive capacity in hypoxia vs. normoxia .

- Pharmacodynamic biomarkers : Correlate serum PINP (procollagen type I N-terminal propeptide) levels with histomorphometric outcomes in vivo .

- Failure analysis : Audit experimental conditions (e.g., serum content in media, animal age) that may attenuate drug response .

Q. What frameworks ensure ethical and rigorous data management in multi-center this compound trials?

Follow open science principles:

- Metadata standards : Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for data repositories. Include experimental protocols, raw imaging files, and statistical code .

- Conflict resolution : Establish a pre-trial consensus on endpoint definitions (e.g., “bone healing” criteria) to minimize inter-center variability .

- Audit trails : Document all data transformations and outlier exclusions with justification .

Q. Methodological Tables

Table 1. Key Parameters for this compound Characterization

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% | |

| Aggregation | DLS | PDI <0.2 | |

| Bioactivity | ALP Assay | EC50 ≤10 nM |

Table 2. Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Inadequate blinding | Use double-blind dosing in animal studies |

| Cross-species PK extrapolation | Validate using human primary osteoblasts |

| Overreliance on surrogate endpoints | Pair serum biomarkers with histology |

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C162H270N50O46S2/c1-21-86(18)130(211-143(240)101(42-47-124(223)224)190-154(251)117(75-215)207-157(254)127(83(12)13)208-133(230)93(168)73-213)159(256)193-100(41-45-119(170)217)139(236)197-107(60-80(6)7)145(242)191-103(49-56-259-19)141(238)202-112(65-89-71-178-77-184-89)149(246)204-113(66-120(171)218)150(247)195-105(58-78(2)3)134(231)182-72-122(220)185-95(35-24-27-51-163)135(232)201-111(64-88-70-177-76-183-88)148(245)198-108(61-81(8)9)146(243)203-114(67-121(172)219)151(248)206-116(74-214)155(252)194-104(50-57-260-20)160(257)258-126(227)48-43-102(192-156(253)128(84(14)15)209-142(239)98(38-31-55-180-162(175)176)187-132(229)92(167)39-46-123(221)222)140(237)200-110(63-87-69-181-94-34-23-22-32-90(87)94)147(244)199-109(62-82(10)11)153(250)212-158(255)129(85(16)17)210-152(249)115(68-125(225)226)205-138(235)99(40-44-118(169)216)189-144(241)106(59-79(4)5)196-137(234)97(37-26-29-53-165)188-136(233)96(36-25-28-52-164)186-131(228)91(166)33-30-54-179-161(173)174/h22-23,32,34,69-71,76-86,88-89,91-93,95-117,127-130,181,213-215H,21,24-31,33,35-68,72-75,163-168H2,1-20H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,182,231)(H,185,220)(H,186,228)(H,187,229)(H,188,233)(H,189,241)(H,190,251)(H,191,242)(H,192,253)(H,193,256)(H,194,252)(H,195,247)(H,196,234)(H,197,236)(H,198,245)(H,199,244)(H,200,237)(H,201,232)(H,202,238)(H,203,243)(H,204,246)(H,205,235)(H,206,248)(H,207,254)(H,208,230)(H,209,239)(H,210,249)(H,211,240)(H,221,222)(H,223,224)(H,225,226)(H4,173,174,179)(H4,175,176,180)(H,212,250,255)/t86-,88?,89?,91-,92-,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,127-,128-,129-,130-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZNHYPGOAWYLT-FISSOZIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C162H270N50O46S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3718.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173833-08-4 | |

| Record name | parathyroid hormone (1-31)amide, human | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173833084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。